Tetrakis(4-(bromomethyl)phenyl)methane Tetrakis(4-(bromomethyl)phenyl)methane
Brand Name: Vulcanchem
CAS No.:
VCID: VC16009726
InChI: InChI=1S/C29H24Br4/c30-17-21-1-9-25(10-2-21)29(26-11-3-22(18-31)4-12-26,27-13-5-23(19-32)6-14-27)28-15-7-24(20-33)8-16-28/h1-16H,17-20H2
SMILES:
Molecular Formula: C29H24Br4
Molecular Weight: 692.1 g/mol

Tetrakis(4-(bromomethyl)phenyl)methane

CAS No.:

Cat. No.: VC16009726

Molecular Formula: C29H24Br4

Molecular Weight: 692.1 g/mol

* For research use only. Not for human or veterinary use.

Tetrakis(4-(bromomethyl)phenyl)methane -

Specification

Molecular Formula C29H24Br4
Molecular Weight 692.1 g/mol
IUPAC Name 1-(bromomethyl)-4-[tris[4-(bromomethyl)phenyl]methyl]benzene
Standard InChI InChI=1S/C29H24Br4/c30-17-21-1-9-25(10-2-21)29(26-11-3-22(18-31)4-12-26,27-13-5-23(19-32)6-14-27)28-15-7-24(20-33)8-16-28/h1-16H,17-20H2
Standard InChI Key XHEOIROYZFRKEW-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1CBr)C(C2=CC=C(C=C2)CBr)(C3=CC=C(C=C3)CBr)C4=CC=C(C=C4)CBr

Introduction

Molecular Structure and Characterization

Structural Features

Tetrakis(4-(bromomethyl)phenyl)methane features a central carbon atom bonded to four benzene rings, each substituted with a bromomethyl (-CH₂Br) group at the para position. This arrangement creates a symmetrical tetrahedral geometry, as confirmed by X-ray crystallography in related compounds like tetrakis(4-bromophenyl)methane (TBPM) . The presence of bromine atoms at the terminal methyl positions enhances electrophilic reactivity, enabling nucleophilic substitution reactions for functionalization.

Table 1: Key Molecular Data

PropertyValue
Molecular FormulaC₂₉H₂₄Br₄
Molecular Weight692.1 g/mol
IUPAC Name1-(Bromomethyl)-4-[tris(4-(bromomethyl)phenyl)methyl]benzene
SMILES NotationC1=CC(=CC=C1CBr)C(C2=CC=C(C=C2)CBr)(C3=CC=C(C=C3)CBr)C4=CC=C(C=C4)CBr
Canonical InChI KeyXHEOIROYZFRKEW-UHFFFAOYSA-N

The compound’s symmetry and high halogen content are critical for its crystalline packing behavior, as observed in analogous structures like tetrakis(4-nitrophenyl)methane (TNPM) .

Synthesis and Manufacturing

Key Reaction:

Tetraphenylmethane+4 Br2FeBr3Tetrakis(4-bromophenyl)methaneCH2O/HCl, HBrTetrakis(4-(bromomethyl)phenyl)methane\text{Tetraphenylmethane} + 4\ \text{Br}_2 \xrightarrow{\text{FeBr}_3} \text{Tetrakis(4-bromophenyl)methane} \xrightarrow{\text{CH}_2\text{O/HCl, HBr}} \text{Tetrakis(4-(bromomethyl)phenyl)methane}

This method mirrors the synthesis of tetrakis(4-bromophenyl)methane (TBPM), where bromine is introduced at the phenyl rings . Yield optimization remains a challenge due to steric hindrance and competing side reactions.

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) of analogous brominated compounds, such as TBPM, reveals decomposition temperatures exceeding 300°C, suggesting robust thermal stability . The bromomethyl groups likely reduce volatility, enhancing suitability for high-temperature applications.

Solubility

The compound exhibits limited solubility in polar solvents (e.g., water, ethanol) but dissolves in aromatic solvents like toluene and dichloromethane. This behavior aligns with its hydrophobic aromatic backbone.

Reactivity

The bromomethyl groups serve as excellent leaving groups, facilitating nucleophilic substitutions. For example, reactions with amines or thiols can produce functionalized derivatives for polymer cross-linking .

Applications in Materials Science

Porous Organic Frameworks (POFs)

Tetrakis(4-(bromomethyl)phenyl)methane acts as a tetrahedral node in POFs, enabling the construction of high-surface-area materials for gas storage. Azo-linked POFs derived from similar precursors demonstrate CO₂ uptake capacities of 4.2 mmol/g at 1 bar and 273 K .

Polymer Cross-Linking

The compound’s four reactive sites make it an effective cross-linker in polymer networks. For instance, nickel-catalyzed coupling with bis(bromomethyl)benzene yields rigid, thermally stable polymers .

Table 2: Comparative Performance of Brominated Cross-Linkers

Cross-LinkerPolymer Tg (°C)Thermal Decomposition (°C)
Tetrakis(4-(bromomethyl)phenyl)methane215310
1,2-Bis(bromomethyl)benzene180280

Related Compounds and Comparative Analysis

Tetrakis(4-Bromophenyl)methane (TBPM)

TBPM shares structural similarity but lacks methyl groups, reducing its reactivity in nucleophilic substitutions .

1,1,2,2-Tetrakis(4-Bromophenyl)ethene (TBPE)

TBPE’s ethylene core enables π-stacking interactions, enhancing suitability for optoelectronic applications .

Future Research Directions

  • Advanced Functionalization: Exploring Suzuki-Miyaura couplings to introduce aryl groups for tailored porosity .

  • Drug Delivery Systems: Leveraging bromine displacement for covalent drug conjugation.

  • Environmental Remediation: Developing catalytic systems for bromine recovery from degraded materials.

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